An In-depth Technical Guide to 4-Tert-butyl-3-chlorophenol
An In-depth Technical Guide to 4-Tert-butyl-3-chlorophenol
CAS Number: 34593-73-2
This technical guide provides a comprehensive overview of 4-tert-butyl-3-chlorophenol, a substituted aromatic compound of interest to researchers, scientists, and professionals in drug development. Due to the limited availability of specific experimental data for this particular isomer, this guide also includes information on closely related compounds to provide a broader context for its potential properties and applications.
Chemical and Physical Properties
While specific experimental data for 4-tert-butyl-3-chlorophenol is scarce, its fundamental properties can be predicted or inferred from available data and the properties of related isomers.
Table 1: Summary of Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 34593-73-2 | [1] |
| Molecular Formula | C₁₀H₁₃ClO | [1] |
| Molecular Weight | 184.66 g/mol | [1] |
| IUPAC Name | 4-(tert-butyl)-3-chlorophenol | [1] |
| Predicted XlogP | 3.9 | [1] |
| Predicted Boiling Point | 272.1 ± 20.0 °C at 760 mmHg | |
| Appearance | Colorless to pale yellow crystalline solid (Predicted, based on isomers) | [2] |
| Solubility | Predicted to have limited solubility in water and be soluble in organic solvents like ethanol (B145695) and acetone.[2] |
Synthesis and Experimental Protocols
Hypothetical Synthesis Workflow:
The synthesis would likely involve the direct chlorination of 4-tert-butylphenol (B1678320) using a suitable chlorinating agent. The regioselectivity of the chlorination would be a critical factor to control to favor the formation of the 3-chloro isomer over other isomers.
Caption: Hypothetical workflow for the synthesis of 4-tert-butyl-3-chlorophenol.
Applications in Drug Development
Specific applications of 4-tert-butyl-3-chlorophenol in drug development are not well-documented. However, the broader class of substituted phenols and their derivatives are known to possess a range of biological activities. For instance, a structurally related complex phenol, 4-(tert-butyl)-2,6-bis(1-phenylethyl)phenol, has been shown to induce pro-apoptotic activity in cancer cells.[3][4] This suggests that compounds with a 4-tert-butylphenol scaffold could be explored for their potential as anti-cancer agents.
Toxicology and Safety Information
The safety profile of 4-tert-butyl-3-chlorophenol has been evaluated based on GHS classifications. It is classified as harmful if swallowed, causes skin irritation, and may cause respiratory irritation.[1]
Table 2: GHS Hazard Statements for 4-tert-butyl-3-chlorophenol
| Hazard Code | Hazard Statement |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Source:[1]
Detailed toxicological data such as LD50 values for 4-tert-butyl-3-chlorophenol are not available. For the related compound 4-tert-butylphenol, the oral LD50 in rats is reported to be greater than 2,000 mg/kg.[5]
Analytical Methods
The characterization of 4-tert-butyl-3-chlorophenol would typically involve a combination of spectroscopic and chromatographic techniques. While specific spectra for this isomer are not widely published, the expected analytical data can be inferred from related compounds.
Analytical Workflow:
Caption: Standard analytical workflow for the characterization of a synthesized compound.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for confirming the substitution pattern on the aromatic ring.
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Infrared (IR) Spectroscopy: The IR spectrum would show characteristic peaks for the hydroxyl (-OH) group, C-H bonds of the tert-butyl group, and C-Cl bond.
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Mass Spectrometry (MS): MS would be used to determine the molecular weight and fragmentation pattern, confirming the elemental composition.
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High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These techniques would be employed to assess the purity of the compound.
Potential Signaling Pathway Involvement
Direct evidence of 4-tert-butyl-3-chlorophenol's involvement in specific signaling pathways is not available. However, studies on a related, more complex derivative, 4-(tert-butyl)-2,6-bis(1-phenylethyl)phenol, have shown that it can suppress cell survival signaling by inhibiting the Src/AKT/STAT3 cascade in cancer cells.[3] This suggests that the 4-tert-butylphenol moiety might be a key pharmacophore, and its chlorinated derivatives could potentially exhibit similar activities.
Hypothesized Signaling Pathway Interaction:
References
- 1. 4-tert-Butyl-3-chlorophenol | C10H13ClO | CID 13499472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. 4-(Tert-butyl)-2,6-bis(1-phenylethyl)phenol induces pro-apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-(Tert-butyl)-2,6-bis(1-phenylethyl)phenol induces pro-apoptotic activity [kjpp.net]
- 5. cdhfinechemical.com [cdhfinechemical.com]
